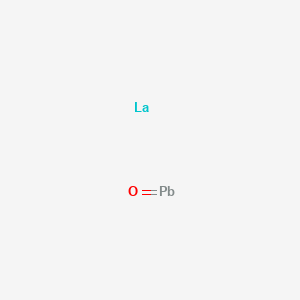![molecular formula C15H33NO2S B14248877 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol CAS No. 439084-54-5](/img/structure/B14248877.png)
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is an organic compound with the molecular formula C₁₅H₃₃NO₂S and a molecular weight of 291.49 g/mol . This compound is characterized by its thiol group (-SH) and its long aliphatic chain, which includes ethoxy and aminoethoxy groups. It is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol typically involves multiple steps. One common method includes the reaction of 11-bromoundecane with 2-(2-aminoethoxy)ethanol in the presence of a base such as sodium hydride (NaH) to form the intermediate 11-[2-(2-aminoethoxy)ethoxy]undecane. This intermediate is then treated with thiourea followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for various assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mechanism of Action
The mechanism of action of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is largely dependent on its functional groups. The thiol group can form strong bonds with metals, making it useful in the formation of metal-thiol complexes. The amino group can participate in hydrogen bonding and nucleophilic reactions, which are essential in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar structure but lacks the long aliphatic chain and thiol group.
11-Bromoundecane: Similar aliphatic chain but lacks the ethoxy and aminoethoxy groups.
Uniqueness
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is unique due to its combination of a long aliphatic chain, ethoxy, aminoethoxy, and thiol groups. This combination imparts unique chemical reactivity and makes it suitable for a wide range of applications in different fields .
Properties
CAS No. |
439084-54-5 |
|---|---|
Molecular Formula |
C15H33NO2S |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
11-[2-(2-aminoethoxy)ethoxy]undecane-1-thiol |
InChI |
InChI=1S/C15H33NO2S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h19H,1-16H2 |
InChI Key |
KDMPEUREKZHHPF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOCCOCCN)CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
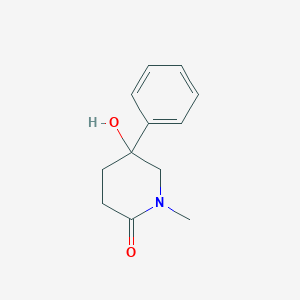

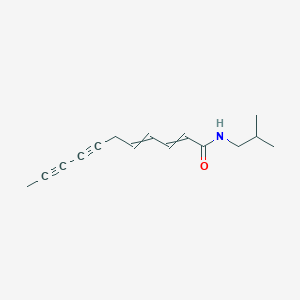
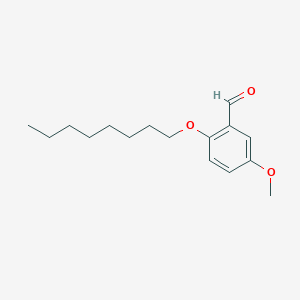
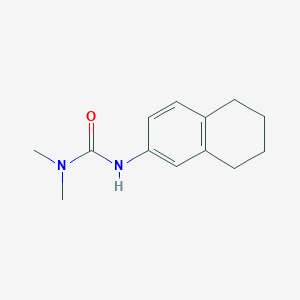
![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
